molecular formula C8H8ClFO2 B1455929 4-Chloro-2-fluoro-3-methoxybenzyl alcohol CAS No. 1323966-21-7

4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Cat. No. B1455929
M. Wt: 190.6 g/mol
InChI Key: ULQDMTWMSOVQRT-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-3-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)methanol . The InChI code for this compound is 1S/C8H8ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photocatalytic Oxidation

4-Chloro-2-fluoro-3-methoxybenzyl alcohol can be involved in photocatalytic oxidation reactions. For instance, the oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, into corresponding aldehydes is possible using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeds under both UV-light and visible light, attributable to a surface complex formed by the adsorption of the benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).

Protecting Group in Organic Synthesis

4-Chloro-2-fluoro-3-methoxybenzyl alcohol can be used as a protecting group for alcohols in organic synthesis. A variant, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced as a new benzyl ether-type protecting group. This group offers stability to oxidizing conditions, making it compatible with certain ether removal methods. Its applications include the direct stereocontrolled synthesis of beta-mannopyranosides (Crich et al., 2009).

Role in Enzymatic Catalysis

The molecule's derivatives play a role in enzymatic catalysis. Aryl-alcohol oxidase (AAO) uses similar compounds in lignin degradation by oxidizing them to corresponding aldehydes. The reaction mechanisms vary depending on the substituents attached to the benzyl alcohol, with certain substituents like methoxy groups altering the mechanism and affecting product release (Ferreira et al., 2015).

Antioxidant Properties

Derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, such as 4-methoxybenzyl alcohol, have been studied for their antioxidant properties. For instance, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster, showed significant inhibition of oxidation in human hepatocytes, suggesting potential use in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

Bioconversion Potential

Research involving the white-rot fungus Bjerkandera adusta looked at the bioconversion potential of halogenated aromatic compounds, including fluorine-substituted derivatives related to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. These studies are significant for understanding the metabolism and production of novel halogenated compounds, although direct results on 4-Chloro-2-fluoro-3-methoxybenzyl alcohol are not specified (Lauritsen & Lunding, 1998).

Antiplasmodial Activity

In the field of medicinal chemistry, derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol have been synthesized and tested for antiplasmodial activities. For instance, (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, a compound derived from 4-methoxybenzyl alcohol, showed significant in vitro activity against chloroquine-resistant Plasmodium falciparum strains (Hadanu et al., 2010).

Safety And Hazards

“4-Chloro-2-fluoro-3-methoxybenzyl alcohol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQDMTWMSOVQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254805
Record name Benzenemethanol, 4-chloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxybenzyl alcohol

CAS RN

1323966-21-7
Record name Benzenemethanol, 4-chloro-2-fluoro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-chloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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